4-oxo-4H-pyran-3-yl hexadecanoate chemical structure and molecular properties
4-oxo-4H-pyran-3-yl hexadecanoate chemical structure and molecular properties
An In-Depth Technical Guide to 4-oxo-4H-pyran-3-yl Hexadecanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4-oxo-4H-pyran core is a privileged scaffold in medicinal chemistry and natural products, forming the backbone of well-known compounds like kojic acid and maltol. These molecules exhibit a range of biological activities, but their therapeutic and cosmetic applications are often limited by suboptimal physicochemical properties, such as high water solubility. Esterification of the hydroxyl groups on the pyranone ring with lipophilic side chains is a key strategy to overcome these limitations. This guide focuses on a specific derivative, 4-oxo-4H-pyran-3-yl hexadecanoate, an ester combining the 3-hydroxy-4-pyranone core with hexadecanoic acid (palmitic acid). This modification is designed to significantly increase the molecule's lipophilicity, potentially enhancing its stability, formulation in lipid-based vehicles, and permeability across biological membranes. This document provides a comprehensive analysis of its chemical structure, molecular properties, synthesis, and potential applications, drawing insights from closely related and extensively studied pyranone esters.
Chemical Identity and Structure
The nomenclature and structure of 4-oxo-4H-pyran-3-yl hexadecanoate define its fundamental chemical nature. It is an ester derivative of 3-hydroxy-4-pyranone and the 16-carbon saturated fatty acid, palmitic acid.
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IUPAC Name : (4-oxo-4H-pyran-3-yl) hexadecanoate
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Molecular Formula : C₂₁H₃₄O₄
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Molecular Weight : 366.5 g/mol
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Core Structures :
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4-oxo-4H-pyran : A six-membered heterocyclic ring containing one oxygen atom and a ketone group. This core is responsible for the characteristic chemical reactivity and potential for metal chelation.[1] The parent alcohol for this molecule is 3-hydroxy-4-pyranone.
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Hexadecanoate (Palmitoyl) Chain : A 16-carbon aliphatic chain that imparts significant lipophilicity (fat-solubility) to the molecule.
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Structural Elucidation
The structure consists of the planar 4-pyranone ring system where the hydroxyl group at position 3 is esterified with the carboxyl group of hexadecanoic acid. This linkage is crucial for the molecule's function, as it masks the polar hydroxyl group of the parent pyranone.
Caption: Chemical Structure of 4-oxo-4H-pyran-3-yl hexadecanoate.
Physicochemical and Molecular Properties
The addition of the C16 alkyl chain dramatically alters the properties of the parent 3-hydroxy-4-pyranone, shifting it from a hydrophilic to a highly lipophilic molecule. This change is fundamental to its potential applications in drug delivery and cosmetics.
Table 1: Predicted Physicochemical Properties
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 366.5 g/mol | Influences diffusion and transport across membranes. |
| XLogP3-AA | ~6.5 - 7.5 | High value indicates strong lipophilicity and poor water solubility. |
| Topological Polar Surface Area (TPSA) | ~52.6 Ų | Moderate TPSA suggests reasonable membrane permeability. |
| Hydrogen Bond Donors | 0 | The esterification removes the only hydroxyl donor group. |
| Hydrogen Bond Acceptors | 4 | The keto and two ester oxygens can accept hydrogen bonds. |
| Rotatable Bond Count | 16 | High flexibility due to the long alkyl chain. |
Note: Values are estimated based on computational models for this specific structure and data from highly similar molecules like kojic acid monopalmitate.[2]
The high lipophilicity (XLogP3) is a direct consequence of the hexadecanoate chain. This property is critical for applications requiring partitioning into lipid environments, such as skin layers or cell membranes. In drug development, this modification can improve the oral bioavailability of a parent molecule and enable its inclusion in lipid-based formulations.[3][4]
Synthesis and Characterization
The synthesis of 4-oxo-4H-pyran-3-yl hexadecanoate is typically achieved through esterification. The choice of method depends on the desired yield, purity, and scale.
General Synthesis Pathways
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Acid Chloride Method : This is a common and efficient laboratory-scale method. 3-hydroxy-4-pyranone is reacted with palmitoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. The base neutralizes the HCl byproduct. This method is often used for preparing kojic acid esters.[3]
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Enzymatic Synthesis : Lipase-catalyzed esterification offers a greener and more regioselective alternative.[5] Enzymes like Candida antarctica lipase B (Novozym 435) can catalyze the reaction between 3-hydroxy-4-pyranone and palmitic acid, often in a solvent-free system to drive the equilibrium towards the product.[5][6]
Synthesis Workflow (Acid Chloride Method)
Caption: General workflow for the synthesis via the acid chloride method.
Characterization Techniques
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¹H NMR : Protons on the pyranone ring would show characteristic shifts. The methylene protons (-O-CH₂-) of the palmitate chain adjacent to the ester oxygen would be deshielded, appearing around δ 4.9-5.3 ppm, while the terminal methyl group would be upfield around δ 0.8-0.9 ppm.[5][7]
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¹³C NMR : The carbonyl carbons of the ketone and the ester would be identifiable in the δ 160-180 ppm region.
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FT-IR : Strong absorption bands corresponding to the C=O stretching of the ester (~1735 cm⁻¹) and the pyranone ketone (~1650 cm⁻¹) would be expected.
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Mass Spectrometry (MS) : Would be used to confirm the molecular weight (366.5 g/mol ) and fragmentation pattern.
Biological Activity and Potential Applications
While direct studies on 4-oxo-4H-pyran-3-yl hexadecanoate are not widely published, its biological profile can be strongly inferred from its parent compound and related structures like kojic acid and maltol esters.
Cosmeceutical and Dermatological Applications
The primary driver for creating pyranone esters is to improve their use in topical formulations.[3]
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Tyrosinase Inhibition and Skin Whitening : Kojic acid, a structural analogue (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), is a well-known tyrosinase inhibitor used to reduce hyperpigmentation.[8] Its ester derivatives, like kojic dipalmitate, are favored in cosmetics for their enhanced stability and skin penetration compared to kojic acid itself.[3][5] It is highly probable that 4-oxo-4H-pyran-3-yl hexadecanoate would also inhibit tyrosinase by chelating the copper ion in the enzyme's active site. The lipophilic tail would facilitate its delivery into the epidermis where melanocytes reside.
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Antioxidant and Anti-inflammatory Activity : The 4-pyranone structure is associated with antioxidant and anti-inflammatory properties.[7] Esterification can preserve this activity while improving formulation compatibility.
Pharmaceutical and Drug Development
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Enhanced Bioavailability : Maltol (3-hydroxy-2-methyl-4H-pyran-4-one) is known to be an excellent metal chelator and can increase the oral bioavailability of metals like iron and gallium.[4] By creating a lipophilic ester, the pyranone core could be used as a carrier to improve the delivery of other active pharmaceutical ingredients (APIs) through better membrane transport.
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Antimicrobial and Antifungal Potential : Derivatives of kojic acid have demonstrated antibacterial and antifungal properties.[7][8] The long alkyl chain of the hexadecanoate ester may enhance this activity by facilitating disruption of microbial cell membranes.
Experimental Protocols
The following are example protocols intended for research purposes. They are based on established methodologies for similar compounds and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 4-oxo-4H-pyran-3-yl hexadecanoate
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Preparation : In a round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxy-4-pyranone (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).
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Cooling : Cool the mixture to 0°C in an ice bath with stirring.
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Addition of Acyl Chloride : Add palmitoyl chloride (1.1 eq) dropwise to the solution over 15 minutes, ensuring the temperature remains below 5°C.
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Reaction : Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Quenching & Extraction : Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : Purify the resulting crude oil/solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure product.
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Characterization : Confirm the structure and purity of the final product using NMR, IR, and MS analysis.
Protocol 2: In-Vitro Mushroom Tyrosinase Inhibition Assay
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Reagent Preparation :
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Prepare a phosphate buffer solution (50 mM, pH 6.8).
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Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in the phosphate buffer.
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Prepare a stock solution of the substrate, L-DOPA (2 mM), in the phosphate buffer.
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Prepare various concentrations of the test compound (4-oxo-4H-pyran-3-yl hexadecanoate) and a positive control (e.g., Kojic acid) in a suitable solvent like DMSO.
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Assay Procedure :
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In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the tyrosinase solution, and 20 µL of the test compound solution (or DMSO for the negative control).
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Pre-incubate the plate at 25°C for 10 minutes.
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Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.
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Measurement :
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Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) using a microplate reader.
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Continue to read the absorbance every minute for 15-20 minutes.
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Data Analysis :
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Calculate the rate of reaction (slope of the absorbance vs. time graph).
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Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
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Plot the % inhibition against the compound concentration to determine the IC₅₀ value.
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Conclusion
4-oxo-4H-pyran-3-yl hexadecanoate represents a scientifically rational modification of the bioactive 3-hydroxy-4-pyranone core. By introducing a C16 palmitoyl chain, the resulting molecule gains significant lipophilicity, a property highly desirable for applications in cosmetics and pharmaceuticals. While direct experimental data is sparse, strong evidence from analogous kojic acid and maltol esters suggests its potential as a more stable and bioavailable tyrosinase inhibitor, antioxidant, and antimicrobial agent. Further research into its synthesis optimization and comprehensive biological evaluation is warranted to fully explore its potential in drug development and advanced skincare formulations.
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ResearchGate. (2020). (PDF) Synthesis of different Kojic acid derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-4-oxo-4H-pyran-3-yl acetate. Retrieved from [Link]
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Ataman Kimya. (n.d.). MALTOL. Retrieved from [Link]
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PubMed. (2012). Discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a functional antagonist of the apelin (APJ) receptor. Retrieved from [Link]
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